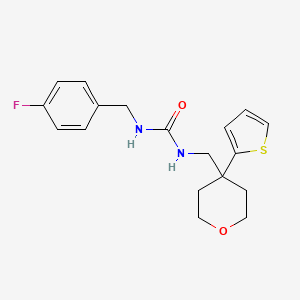
1-(4-fluorobenzyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorobenzyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H21FN2O2S and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-fluorobenzyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a fluorobenzyl moiety and a thiophenyl tetrahydropyran segment, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis of its efficacy against various biological targets.
- Molecular Formula : C18H21FN2O2S
- Molecular Weight : 348.44 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound has been linked to its ability to interact with various enzymatic targets. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial DNA replication and repair mechanisms, similar to other compounds in its class.
Enzymatic Inhibition
Research indicates that derivatives with similar structures have shown potent inhibition against bacterial topoisomerases, which are crucial for DNA unwinding and replication. For example, related compounds demonstrated IC50 values in the low micromolar range against E. coli DNA gyrase and topoisomerase IV .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of compounds structurally related to this compound. These studies often employ standard reference strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.008 µg/mL |
| Compound B | E. coli | 0.012 µg/mL |
| 1-(4-fluorobenzyl)-3... | S. pneumoniae | TBD |
The results indicate that modifications to the thiophene ring and the urea group can significantly enhance antimicrobial potency .
Cytotoxicity Assessment
In vitro cytotoxicity assays using HepG2 liver cell lines have shown that certain derivatives exhibit low cytotoxic effects while maintaining high antibacterial activity. This suggests a favorable therapeutic index for further development .
Case Study 1: Antimalarial Activity
In a systematic study on thiazole derivatives, compounds structurally similar to 1-(4-fluorobenzyl)-3... were evaluated for antimalarial activity against Plasmodium falciparum. Modifications to the N-aryl amide group were found to enhance potency while reducing cytotoxicity .
Case Study 2: Antimicrobial Resistance
A study focusing on the spontaneous frequencies of resistance (FoR) demonstrated that certain derivatives could effectively inhibit multiple targets within bacterial cells, leading to lower resistance development rates compared to traditional antibiotics .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-3-14(4-6-15)12-20-17(22)21-13-18(7-9-23-10-8-18)16-2-1-11-24-16/h1-6,11H,7-10,12-13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVVRBZSOPYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














